molecular formula C14H15N3OS B11693847 N'-[4-(dimethylamino)benzylidene]-2-thiophenecarbohydrazide

N'-[4-(dimethylamino)benzylidene]-2-thiophenecarbohydrazide

Cat. No.: B11693847
M. Wt: 273.36 g/mol
InChI Key: KVHSVRRYQRQTGT-XNTDXEJSSA-N
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Description

N'-[4-(Dimethylamino)benzylidene]-2-thiophenecarbohydrazide is a hydrazide derivative characterized by a thiophene ring linked to a carbohydrazide moiety and a 4-(dimethylamino)benzylidene group. This compound belongs to a class of Schiff bases, which are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

Molecular Formula

C14H15N3OS

Molecular Weight

273.36 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C14H15N3OS/c1-17(2)12-7-5-11(6-8-12)10-15-16-14(18)13-4-3-9-19-13/h3-10H,1-2H3,(H,16,18)/b15-10+

InChI Key

KVHSVRRYQRQTGT-XNTDXEJSSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CS2

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=CS2

Origin of Product

United States

Preparation Methods

The synthesis of N’-[4-(dimethylamino)benzylidene]-2-thiophenecarbohydrazide typically involves a condensation reaction between 4-(dimethylamino)benzaldehyde and 2-thiophenecarbohydrazide. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide at room temperature. The product is then purified by recrystallization .

Chemical Reactions Analysis

N’-[4-(dimethylamino)benzylidene]-2-thiophenecarbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-[4-(dimethylamino)benzylidene]-2-thiophenecarbohydrazide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N’-[4-(dimethylamino)benzylidene]-2-thiophenecarbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which enhances its biological activity. It also exhibits antioxidant properties by scavenging free radicals and inhibiting oxidative stress .

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Group

The benzylidene group in similar compounds often varies in substituents, influencing electronic and steric properties:

Compound Name Substituent on Benzylidene Key Structural Features Reference
N'-[4-(Dimethylamino)benzylidene]-2-thiophenecarbohydrazide 4-(Dimethylamino) Electron-donating group, enhances basicity
N′-[(E)-(4-Isopropylphenyl)methylene]thiophene-2-carbohydrazide 4-Isopropyl Hydrophobic isopropyl group, increases lipophilicity
3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide 2-Hydroxy-4-pentadecyl Long alkyl chain for membrane interaction
N′-{(E)-[2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methylidene}-2-thiophenecarbohydrazide 4-Chlorophenyl fused heterocycle Chlorine substituent (electron-withdrawing)
N'-((E)-{4-[(4-Fluorobenzyl)oxy]phenyl}methylidene)-2-thiophenecarbohydrazide 4-Fluorobenzyloxy Fluorine and ether linkage for polarity modulation

Key Observations :

  • Halogen substituents (e.g., Cl, F) introduce electron-withdrawing effects, which may alter redox properties or target binding .

Physicochemical and Spectral Properties

Melting Points and Solubility

  • N'-[4-(Dimethylamino)benzylidene]-2-thiophenecarbohydrazide analogs: H28 (): Melting point >300°C, green crystals, 27% yield . 3-Chloro derivative (): Synthesized in 64% yield, brown needles (mp 152–153°C) .
  • Thiophenecarbohydrazides with alkyl chains (e.g., pentadecyl in ) exhibit lower solubility in polar solvents due to increased hydrophobicity .

Spectral Characteristics

  • IR Spectroscopy: N-H stretching: 3150–3475 cm⁻¹ (H28, ) . C=N stretching: ~1596 cm⁻¹ (dimethylamino derivative) vs. 1620 cm⁻¹ (hydroxybenzylidene analog) .
  • NMR Data: Dimethylamino protons resonate at δ ~2.8–3.0 ppm (singlet) . Aromatic protons in thiophene ring: δ 7.2–7.8 ppm (multiplet) .

Antimicrobial Activity

  • 3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide (): Exhibits broad-spectrum antibacterial and antifungal activity due to the lipophilic pentadecyl chain enhancing membrane penetration .
  • N′-(4-(Dimethylamino)benzylidene) derivatives (): Moderate activity against Staphylococcus aureus (MIC ~8 µg/mL) but lower than halogenated analogs .

Anticancer Potential

  • N′-(4-(Dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide (): IC₅₀ = 12 µM against melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231).
  • Thiophene derivatives with halogen substituents (): Higher cytotoxicity (IC₅₀ = 5–8 µM) due to enhanced electrophilicity .

Biological Activity

N'-[4-(dimethylamino)benzylidene]-2-thiophenecarbohydrazide is a compound with notable biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its molecular formula is C14H15N3OSC_{14}H_{15}N_{3}OS and it has a molecular weight of approximately 273.35 g/mol. This compound is recognized for its potential applications in various therapeutic areas, including anti-cancer and anti-inflammatory activities.

Molecular Structure

The compound features a thiophene ring, which contributes to its unique chemical properties and biological activities. The dimethylamino group enhances its solubility and interaction with biological targets.

Physical Properties

PropertyValue
Molecular FormulaC14H15N3OSC_{14}H_{15}N_{3}OS
Molecular Weight273.35 g/mol
CAS Number270576-16-4

Anticancer Activity

Recent studies have demonstrated that N'-[4-(dimethylamino)benzylidene]-2-thiophenecarbohydrazide exhibits significant anticancer properties. In vitro assays have shown that the compound induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the inhibition of specific signaling pathways associated with cell proliferation and survival.

Case Study: Breast Cancer Cell Lines

A study conducted on MCF-7 breast cancer cells indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, suggesting potent activity against these cells.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of bacterial strains. In particular, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Research Findings

A study published in Journal of Medicinal Chemistry reported the antibacterial activity of N'-[4-(dimethylamino)benzylidene]-2-thiophenecarbohydrazide, where it exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL against tested strains.

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial effects, this compound has been evaluated for its anti-inflammatory potential. Preclinical models have indicated that it can significantly reduce inflammation markers in induced arthritis models.

The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential role in treating inflammatory diseases.

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